molecular formula C9H14ClNO B3094361 (S)-2-Amino-2-(p-tolyl)ethanol hydrochloride CAS No. 1256974-17-0

(S)-2-Amino-2-(p-tolyl)ethanol hydrochloride

Cat. No.: B3094361
CAS No.: 1256974-17-0
M. Wt: 187.66
InChI Key: SXKKIUVSYPXHBT-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-(p-tolyl)ethanol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a chiral carbon, making it an essential building block in asymmetric synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(p-tolyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or the amination of the corresponding alcohol. One common method is the asymmetric reduction of 2-(p-tolyl)acetophenone using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a chiral catalyst under controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize high-pressure reactors and advanced chiral catalysts to achieve high yields and enantiomeric purity. The final product is then converted to its hydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(p-tolyl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(p-Tolyl)acetophenone

    Reduction: 2-(p-Tolyl)ethylamine

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-2-(p-tolyl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(p-tolyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The amino and hydroxyl groups play crucial roles in forming hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(p-tolyl)ethanol hydrochloride: The enantiomer of the compound with different chiral properties.

    2-Amino-2-phenylethanol hydrochloride: A similar compound with a phenyl group instead of a p-tolyl group.

    2-Amino-2-(m-tolyl)ethanol hydrochloride: A compound with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

(S)-2-Amino-2-(p-tolyl)ethanol hydrochloride is unique due to its specific chiral configuration, which imparts distinct properties and reactivity compared to its enantiomer and other similar compounds. Its ability to act as a chiral building block and its applications in asymmetric synthesis make it particularly valuable in pharmaceutical and chemical research.

Properties

IUPAC Name

(2S)-2-amino-2-(4-methylphenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7-2-4-8(5-3-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKKIUVSYPXHBT-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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